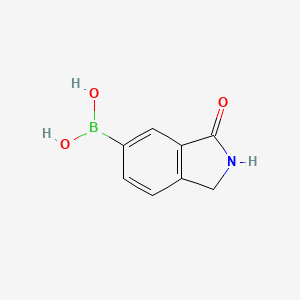
3-Oxoisoindolin-5-ylboronic acid
Übersicht
Beschreibung
3-Oxoisoindolin-5-ylboronic acid is a chemical compound with the molecular formula C8H8BNO3 and a molecular weight of 176.96 . It is used in various chemical reactions and has potential applications in research and development .
Molecular Structure Analysis
The molecular structure of 3-Oxoisoindolin-5-ylboronic acid consists of a boronic acid group attached to an isoindoline ring with a ketone functional group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
3-Oxoisoindolin-5-ylboronic acid has a predicted density of 1.41±0.1 g/cm3 and a predicted pKa of 7.97±0.20 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Efficient Synthesis Routes : A kilogram-scale synthesis of EGFR inhibitor EAI045, which includes 3-Oxoisoindolin-5-ylboronic acid, was developed. This scalable process is significant for pharmaceutical manufacturing (Hao et al., 2019).
In Vitro Cytotoxicity and Antibacterial Activity : 3-Oxoisoindolin-5-ylboronic acid derivatives have shown promising in vitro cytotoxicity against HL-60 cell lines and antibacterial activity against Bacillus subtilis (Popovics-Tóth et al., 2021).
Material Science and Chemistry
Luminescent Complexes : A study on a luminescent Zn(II)-based complex using 5-(1-oxoisoindolin-2-yl)isophthalic acid demonstrated its potential application in materials science, particularly in the treatment of skin cancer (Long & Li, 2022).
Novel Synthesis Approaches : Research on thiophene-containing products of the Ugi reaction in an oxidation-triggered IMDA/aromatization cascade showed a novel approach to 3-oxoisoindolines, important in chemical syntheses (Krasavin & Parchinsky, 2010).
Molecular Studies and Drug Development
Anti-Cancer Activity : N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones, a derivative of 3-Oxoisoindolin-5-ylboronic acid, were synthesized and showed promising anti-cancer activities in human tumor cell lines (El‐Faham et al., 2015).
Molecular Docking Studies : Studies involving 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl)benzenesulfonamide derivatives showed their potential as urease inhibitors, with significant implications in drug development for gastrointestinal and peptic ulcers (Irshad et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-oxo-1,2-dihydroisoindol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c11-8-7-3-6(9(12)13)2-1-5(7)4-10-8/h1-3,12-13H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPUOOLWEMWSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CNC2=O)C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydrospiro[indene-1,2'-morpholine]](/img/structure/B1425396.png)

![1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione](/img/structure/B1425398.png)
![2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425400.png)
![7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425401.png)

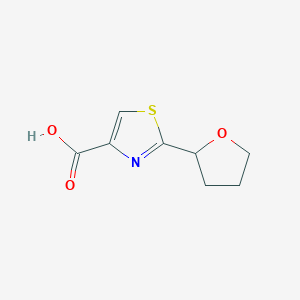

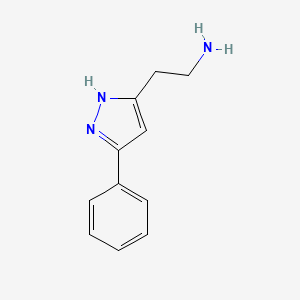
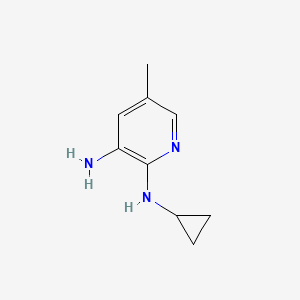
![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425412.png)

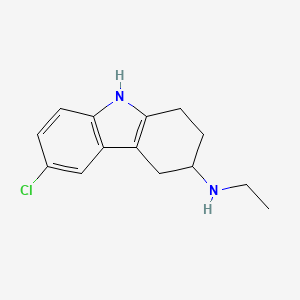
![(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B1425419.png)